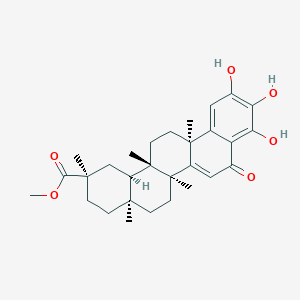
Blepharotriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blepharotriol is a phenolic triterpene compound isolated from the plant Maytenus blepharodes. It exhibits significant antimicrobial activity, particularly against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 8-4 µg/ml . Additionally, this compound demonstrates cytotoxic activity against various cell lines, including HeLa cells, with half-maximal inhibitory concentrations (IC50s) of 12.2 µM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Blepharotriol can be synthesized through the semisynthesis of 6-deoxoblepharodol from pristimerin . The synthetic route involves several steps, including oxidation and reduction reactions, under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Maytenus blepharodes using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified through various chromatographic techniques to achieve the required purity for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Blepharotriol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
Wissenschaftliche Forschungsanwendungen
Blepharotriol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of phenolic triterpenes.
Medicine: Potential therapeutic applications due to its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of antimicrobial agents and other bioactive compounds.
Wirkmechanismus
Blepharotriol exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by activating various molecular pathways involved in cell death.
Vergleich Mit ähnlichen Verbindungen
Blepharotriol is unique among phenolic triterpenes due to its specific antimicrobial and cytotoxic activities. Similar compounds include:
Pristimerin: Another phenolic triterpene with similar biological activities.
Betulinic Acid: Known for its anticancer and antiviral properties.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
This compound stands out due to its specific activity against Bacillus subtilis and its potential therapeutic applications in cancer treatment .
Eigenschaften
Molekularformel |
C29H38O6 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-9,10,11-trihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate |
InChI |
InChI=1S/C29H38O6/c1-25-7-8-26(2,24(34)35-6)15-20(25)29(5)12-10-27(3)16-13-18(31)22(32)23(33)21(16)17(30)14-19(27)28(29,4)11-9-25/h13-14,20,31-33H,7-12,15H2,1-6H3/t20-,25-,26-,27+,28-,29+/m1/s1 |
InChI-Schlüssel |
HQWIBPMOZRBBCQ-XOKHPUJZSA-N |
Isomerische SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
Kanonische SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
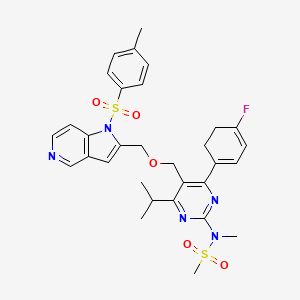

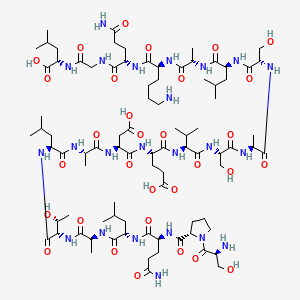
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
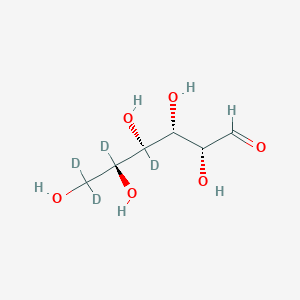
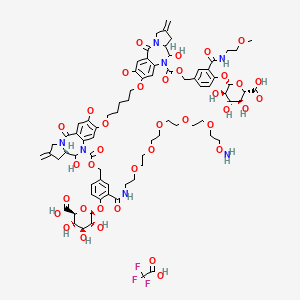
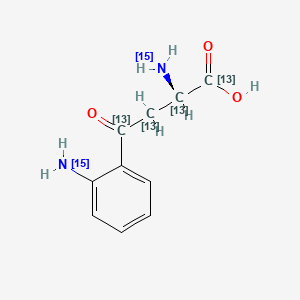

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

